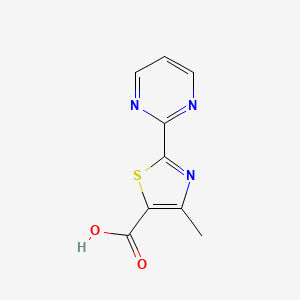![molecular formula C10H13ClN2O2 B1386441 N-[Isobutyl]2-nitro-5-chloroaniline CAS No. 863605-17-8](/img/structure/B1386441.png)
N-[Isobutyl]2-nitro-5-chloroaniline
Overview
Description
N-[Isobutyl]2-nitro-5-chloroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, characterized by the presence of nitro and chloro substituents on the aromatic ring, along with an isobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Isobutyl]2-nitro-5-chloroaniline typically involves a multi-step process. One common method includes the following steps:
Acylation: 3-chloroaniline is acylated using formic acid in an organic solvent.
Nitrification: The intermediate product is nitrified using a mixture of nitric acid and acetic anhydride.
Hydrolysis: The resulting compound is hydrolyzed using a sodium hydroxide solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reactants: 2,4-dichloronitrobenzene and toluene.
Reaction Conditions: The mixture is subjected to high temperatures (around 160°C) and pressures in an autoclave, followed by cooling and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-[Isobutyl]2-nitro-5-chloroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-amino-5-chloroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-[Isobutyl]2-nitro-5-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential to interact with biological molecules and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[Isobutyl]2-nitro-5-chloroaniline involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to target oncogenic miRNAs, leading to the inhibition of cell proliferation. The nitro and chloro substituents play a crucial role in its binding affinity and specificity towards these molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: Similar structure but lacks the isobutyl group.
2-Nitroaniline: Lacks both the chloro and isobutyl groups.
4-Dimethylaminopyridine (DMAP): Although structurally different, it shares some functional similarities in terms of basicity and reactivity.
Uniqueness
N-[Isobutyl]2-nitro-5-chloroaniline is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-N-(2-methylpropyl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(2)6-12-9-5-8(11)3-4-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLUWQGTBFPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
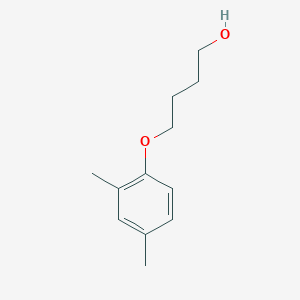
![N-[1-(piperidin-4-yl)ethyl]acetamide](/img/structure/B1386360.png)
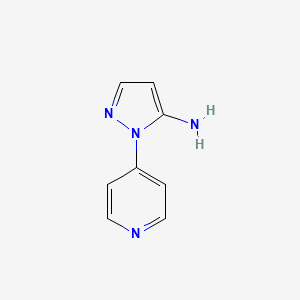
![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)


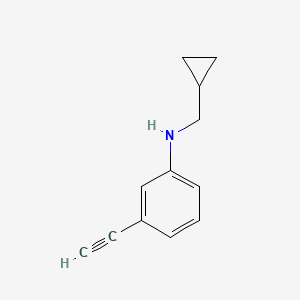
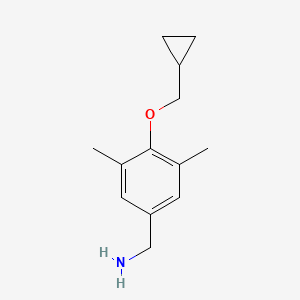
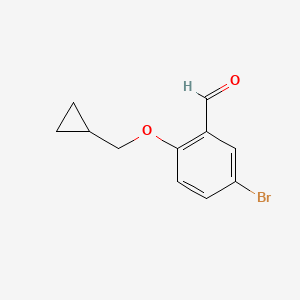
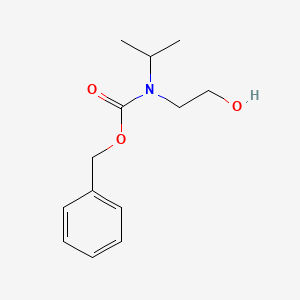
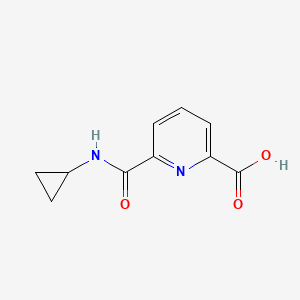
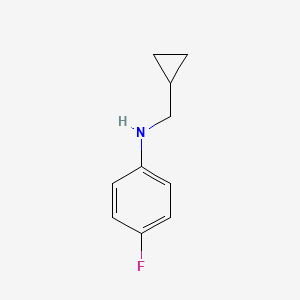
![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)
